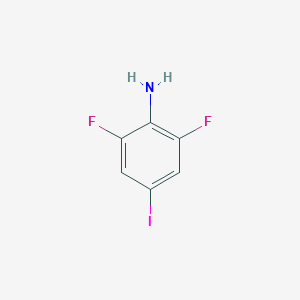
2,6-Difluoro-4-iodoaniline
Vue d'ensemble
Description
2,6-Difluoro-4-iodoaniline (DFIA) is an important organic compound that has a wide range of uses in research and the industrial sector. It is a versatile compound that can be used as a reagent in a variety of chemical reactions, as a catalyst in the production of other compounds, and as a starting material in the synthesis of other compounds. DFIA is also used in the production of pharmaceuticals, dyes, and other products.
Applications De Recherche Scientifique
Nonbonding Interactions in Halogeno Anilines
A study conducted by Pietruś et al. (2021) focused on the impact of fluorine substitution, particularly in compounds like 2,6-difluoro-4-iodoaniline, on noncovalent interactions such as halogen bonds (XBs) and hydrogen bonds (HBs). These interactions are crucial in the formation of drug-protein complexes. The research revealed that fluorine substituents in difluorinated derivatives like this compound act as competitive and attractive HB and XB acceptors, influencing halogen-halogen contacts and intramolecular interactions, which is significant in understanding drug-protein interactions (Wojciech Pietruś et al., 2021).
Spectroscopic and Reactive Features of Difluoroanilines
Kose, Bardak, and Atac (2019) explored the spectroscopic features and reactive nature of difluoroanilines, particularly 2,6-difluoroaniline. Their study, using Density Functional Theory (DFT) calculations and molecular docking, provided insights into the effect of fluorine substitution on aniline derivatives. This research is pivotal in understanding the electronic properties and binding capabilities of such compounds, which can be extended to this compound (E. Kose, F. Bardak, A. Atac, 2019).
Metallation and Regiocontrol in Difluoroanilines
Thornton and Jarman (1990) investigated the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines, focusing on regiocontrol by fluorine in synthesizing 4-methoxycarbonyl derivatives. Their study provides a framework for understanding the influence of fluorine in directing the metallation process, which is relevant for compounds like this compound (T. Thornton, M. Jarman, 1990).
Synthesis of Quinolines and Indole Derivatives
Research by Mahanty et al. (1997) on the synthesis of quinolines and 2,3-dihydro-4(1H)-quinolones using o-iodoanilines like this compound demonstrates the potential of these compounds in creating complex organic structures. This study highlights the importance of such compounds in organic synthesis and pharmaceutical research (J. Mahanty et al., 1997).
Safety and Hazards
Mécanisme D'action
Target of Action
“2,6-Difluoro-4-iodoaniline” is primarily used as an organic chemical synthesis intermediate
Pharmacokinetics
The compound has a Log Po/w (iLOGP) of 1.79, indicating its lipophilicity . .
Action Environment
“this compound” is a solid at room temperature and should be stored under inert gas . It should be protected from light and air . Its action, efficacy, and stability could be influenced by these and other environmental factors.
Propriétés
IUPAC Name |
2,6-difluoro-4-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2IN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUZNQLIMDDCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299251 | |
| Record name | 2,6-Difluoro-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141743-49-9 | |
| Record name | 2,6-Difluoro-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-4-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the fluorine substitution in 2,6-Difluoro-4-iodoaniline affect its ability to form hydrogen bonds compared to 4-iodoaniline?
A1: The research indicates that the introduction of two fluorine atoms at the 2 and 6 positions of the benzene ring in 4-iodoaniline, forming this compound, leads to a significant change in hydrogen bonding patterns. While both compounds can form hydrogen bonds, the difluoro-substituted derivative exhibits a greater propensity to form strong N-H···N hydrogen bonds. [] This is likely due to the electron-withdrawing nature of the fluorine atoms, which increases the positive charge density on the adjacent amine hydrogen, making it a stronger hydrogen bond donor. Additionally, the fluorine atoms themselves can act as competitive hydrogen bond acceptors. []
Q2: Does the presence of fluorine in this compound influence halogen bond formation or other halogen-related interactions?
A2: Yes, the fluorine atoms in this compound play a role in influencing halogen-related interactions. The study highlights that fluorine substituents can act as halogen bond acceptors, potentially leading to the formation of halogen bonds with the iodine atom. [] Moreover, the presence of fluorine increases the likelihood of halogen-halogen contacts, although the exact nature and strength of these interactions require further investigation. [] These findings emphasize the multifaceted role of fluorine in influencing intermolecular interactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

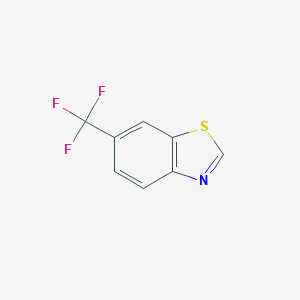
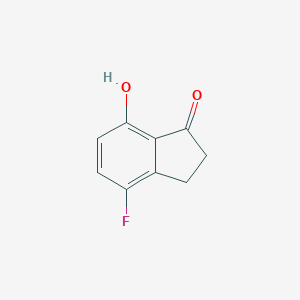
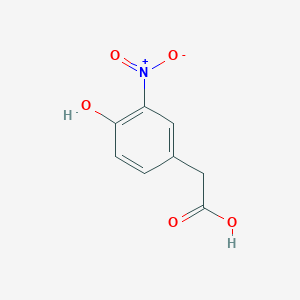
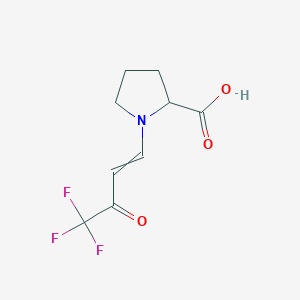

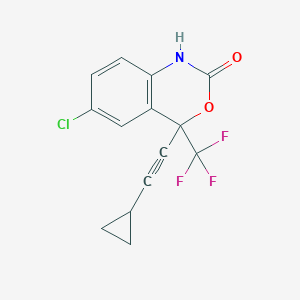

![4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B137614.png)

![4-chloro-7-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B137620.png)


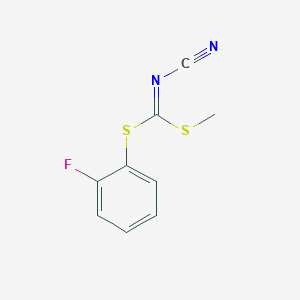
![Dimethyl [(3-methoxyphenyl)methyl]phosphonate](/img/structure/B137630.png)